4,6-Difluoro-2H-benzo[d][1,2,3]triazole
Description
Significance of 4,6-Difluoro-2H-benzo[d]mdpi.comnih.govrsc.orgtriazole within Heterocyclic Chemistry
The significance of 4,6-Difluoro-2H-benzo[d] mdpi.comnih.govrsc.orgtriazole in heterocyclic chemistry lies in its role as a specialized building block for advanced materials and pharmacologically active molecules. The introduction of two fluorine atoms onto the benzene (B151609) ring of the benzotriazole (B28993) scaffold dramatically alters its physicochemical properties. This difluorination enhances the compound's utility in creating derivatives with tailored characteristics. For instance, fluorination is a key strategy in medicinal chemistry to improve metabolic stability, binding affinity, and lipophilicity of drug candidates. In materials science, incorporating fluorinated benzotriazoles into polymers can enhance thermal stability and modify electronic properties, making them suitable for applications like electrochromic devices. mdpi.comnih.gov The specific 4,6-substitution pattern influences the electronic distribution across the aromatic system, making it a valuable synthon for creating complex molecules where precise electronic tuning is required.
Benzotriazole and Triazole Scaffolds in Advanced Chemical Research
Benzotriazole and the simpler triazole ring are considered "privileged scaffolds" in medicinal chemistry. nih.gov This designation stems from their recurrence in a wide array of biologically active compounds and their ability to interact with multiple biological targets. gsconlinepress.comresearchgate.net The triazole moiety, a five-membered ring with three nitrogen atoms, is chemically stable and can act as a bioisosteric replacement for other functional groups, such as amides, enhancing a molecule's pharmacokinetic profile. nih.gov
The fusion of a triazole ring with a benzene ring to form the benzotriazole scaffold creates a more complex, rigid structure that serves as a versatile platform for drug design. gsconlinepress.com Benzotriazole derivatives have demonstrated a vast range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. gsconlinepress.comgsconlinepress.com In materials science, the benzotriazole core is recognized as an electron-deficient (acceptor) system, which makes it a crucial component in the design of donor-acceptor type molecules for organic electronics, such as organic field-effect transistors (OFETs) and solar cells. researchgate.net
Historical Development and Evolution of Benzo[d]mdpi.comnih.govrsc.orgtriazole Chemistry
The chemistry of triazoles dates back to the 19th century, but the development of efficient synthetic methods in the 20th century significantly broadened their application. A pivotal moment in triazole chemistry was the discovery of the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. This method, however, often produced a mixture of isomers. A major breakthrough occurred in the early 2000s with the independent reports by Meldal and Sharpless on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction, a cornerstone of "click chemistry," provides high yields and regioselectivity for 1,4-disubstituted 1,2,3-triazoles, revolutionizing the synthesis of complex triazole-containing molecules. nih.gov
The synthesis of the parent benzotriazole is typically achieved through the reaction of o-phenylenediamine (B120857) with nitrous acid. researchgate.net The evolution of benzotriazole chemistry has been driven by the need to create derivatives with specific functionalities. This has led to the development of numerous synthetic protocols for substituting the benzene ring and the triazole nitrogens, allowing for fine-tuning of the molecule's properties for various applications, from pharmaceuticals to polymer science. gsconlinepress.com
Structural Features and Electronic Configuration Relevance in 4,6-Difluoro-2H-benzo[d]mdpi.comnih.govrsc.orgtriazole Derivatives
The structure of 4,6-Difluoro-2H-benzo[d] mdpi.comnih.govrsc.orgtriazole is defined by its fused bicyclic system and the powerful influence of its fluorine substituents. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts strong electronic effects.
Key Structural and Electronic Features:
Inductive Effect: The fluorine atoms act as strong electron-withdrawing groups through the sigma bonds (inductive effect). This effect reduces the electron density of the benzene ring, making the benzotriazole core even more electron-deficient than the unsubstituted parent molecule. mdpi.comrsc.org
Molecular Geometry: The benzotriazole core is a planar structure, which is favorable for π-conjugation in larger molecular systems. This planarity is crucial for applications in organic electronics, where efficient charge transport through stacked molecules is required. mdpi.com
These features make 4,6-Difluoro-2H-benzo[d] mdpi.comnih.govrsc.orgtriazole derivatives highly valuable. The modulated electronic properties can enhance intramolecular charge transfer in donor-acceptor systems and improve the stability and performance of resulting materials. mdpi.com In medicinal chemistry, these electronic modifications can alter protein-ligand interactions and improve metabolic resistance. nih.govtandfonline.com
Data Tables
Table 1: Physicochemical Properties of 4,6-Difluoro-2H-benzo[d] mdpi.comnih.govrsc.orgtriazole This table presents key computed and experimental data for the title compound.
| Property | Value | Source |
| CAS Number | 2147718-46-3 | chemscene.com |
| Molecular Formula | C₆H₃F₂N₃ | chemscene.com |
| Molecular Weight | 155.10 g/mol | chemscene.com |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | chemscene.com |
| LogP (calculated) | 1.2361 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Rotatable Bonds | 0 | chemscene.com |
Table 2: Comparison of Electronic Properties in Fluorinated vs. Non-Fluorinated Donor-Acceptor Polymers Data adapted from a study on analogous benzotriazole and benzothiadiazole-based copolymers, illustrating the typical effects of fluorine substitution. mdpi.com
| Property | P(TBT-TBTh) (Non-Fluorinated) | P(TBT-F-TBTh) (Difluorinated Analogue) |
| Band Gap (Eg) | 1.51 eV | 1.58 eV |
| HOMO Energy Level | -5.01 eV | -5.15 eV |
| LUMO Energy Level | -3.50 eV | -3.57 eV |
| Thermal Stability | Lower | Higher |
| Ambient Stability | Lower | Better |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-difluoro-2H-benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2N3/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDQELZQQFCUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286644 | |
| Record name | 4,6-Difluoro-2H-benzo[d][1,2,3]triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2208-25-5 | |
| Record name | 5,7-Difluoro-1H-benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 46789 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2208-25-5 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Difluoro-2H-benzo[d][1,2,3]triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Mechanisms
De Novo Synthesis of 4,6-Difluoro-2H-benzo[d]researchgate.netias.ac.inmagtech.com.cntriazole
The de novo synthesis, or the creation of the molecule from basic precursors, focuses on the formation of the fused triazole ring system. This process is dependent on precise cyclization reactions and, fundamentally, on the availability of correctly fluorinated starting materials.
The most common and direct method for synthesizing the benzotriazole (B28993) core is through the cyclization of an appropriate ortho-phenylenediamine derivative. For the target compound, 4,6-Difluoro-2H-benzo[d] researchgate.netias.ac.inmagtech.com.cntriazole, the essential precursor is 3,5-difluorobenzene-1,2-diamine (B1301190) . nih.gov
The reaction mechanism involves the diazotization of one of the amino groups on the precursor with a nitrite (B80452) source, typically sodium nitrite (NaNO₂), under acidic conditions (e.g., using acetic acid or hydrochloric acid). This forms a highly reactive diazonium salt intermediate. The neighboring amino group then performs an intramolecular nucleophilic attack, leading to ring closure and the formation of the stable triazole ring.
The general reaction scheme is as follows:
Diazotization: One amino group of 3,5-difluorobenzene-1,2-diamine is converted into a diazonium group (-N₂⁺).
Intramolecular Cyclization: The lone pair of electrons on the second amino group attacks the diazonium group, displacing nitrogen gas (in some pathways) and forming the five-membered triazole ring fused to the difluorinated benzene (B151609) ring.
This method is efficient and provides a direct route to the benzotriazole scaffold.
The synthesis of the required precursor, 3,5-difluorobenzene-1,2-diamine, relies on established fluorination techniques in aromatic chemistry. The strategic placement of fluorine atoms is crucial and is typically achieved before the cyclization step. Methods for producing difluoro-aromatic compounds include:
Nucleophilic Aromatic Substitution (SₙAr): Starting with a molecule containing leaving groups (like chlorine or nitro groups) activated by other electron-withdrawing groups, fluorine can be introduced using fluoride (B91410) sources like potassium fluoride (KF).
Balz-Schiemann Reaction: This classic method involves the thermal or photochemical decomposition of a diazonium tetrafluoroborate (B81430) salt, which is itself formed from an aniline (B41778) derivative. This can be used to introduce fluorine onto an aromatic ring. For instance, creating 1,3-difluorobenzene (B1663923) from 3-fluoroaniline (B1664137) is a known application of this reaction type. acs.org
The synthesis of 3,5-difluoroaniline (B1215098) is a key step, which can be achieved through multi-step processes starting from compounds like 1,3,5-trichlorobenzene (B151690) or 2,4-difluoroaniline. google.com Once 3,5-difluoroaniline is obtained, nitration followed by reduction would yield the required 3,5-difluorobenzene-1,2-diamine precursor for the cyclization reaction described previously.
Advanced Synthetic Strategies for 4,6-Difluoro-2H-benzo[d]researchgate.netias.ac.inmagtech.com.cntriazole Derivatives
Once the 4,6-difluorobenzotriazole core is synthesized, it can be used as a building block for creating more complex molecules. This is often achieved using "click chemistry," a set of powerful, reliable, and selective reactions for joining molecular entities.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the foremost example of click chemistry. jetir.org It is used to form a stable 1,2,3-triazole ring between two different molecules: one functionalized with an azide (B81097) (-N₃) and the other with a terminal alkyne (-C≡CH). nih.gov To utilize this chemistry, the 4,6-difluorobenzotriazole core must first be derivatized to contain either an azide or an alkyne group. This is typically done by N-alkylation of the triazole ring with a linker containing the desired functional group (e.g., propargyl bromide to add an alkyne).
Once a derivative like 1-(prop-2-yn-1-yl)-4,6-difluoro-1H-benzo[d] researchgate.netias.ac.inmagtech.com.cntriazole is prepared, it can react with any azide-containing molecule in the presence of a copper(I) catalyst to form a larger, conjugated structure. researchgate.netias.ac.in This reaction is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer. nih.gov
Table 1: Components of CuAAC for Benzotriazole Derivatization
| Component | Role | Example |
| Benzotriazole Building Block | Core scaffold, functionalized with an alkyne or azide. | 1-(prop-2-yn-1-yl)-4,6-difluoro-1H-benzo[d] researchgate.netias.ac.inmagtech.com.cntriazole |
| Reaction Partner | Molecule to be conjugated, containing the complementary functional group. | Benzyl azide |
| Catalyst | Facilitates the cycloaddition reaction. | Copper(I) source (e.g., Cu(OAc)₂, CuSO₄ with a reducing agent) |
| Product | A larger molecule linking the benzotriazole and the reaction partner via a new triazole ring. | Benzotriazole-triazole conjugate |
The CuAAC reaction is a catalyzed variant of the Huisgen 1,3-dipolar cycloaddition. The original thermal Huisgen reaction between an azide and an alkyne requires high temperatures and often produces a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). The introduction of a copper(I) catalyst dramatically accelerates the reaction rate (by a factor of up to 10⁸) and controls the outcome to yield only the 1,4-isomer. jetir.org This modification makes the reaction exceptionally reliable for synthetic chemistry. The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.gov
A significant advancement in click chemistry is the development of copper-free methods, which are crucial for applications in biological systems where copper's toxicity is a concern. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the leading copper-free alternative.
This reaction utilizes a strained cycloalkyne, such as a derivative of cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DIBO), instead of a terminal alkyne. magtech.com.cnnih.gov The high ring strain of the cycloalkyne provides the driving force for the reaction, allowing it to proceed rapidly at ambient temperatures without any catalyst. nih.gov
For derivatizing 4,6-Difluoro-2H-benzo[d] researchgate.netias.ac.inmagtech.com.cntriazole via SPAAC, one would first synthesize an azide-functionalized derivative of the benzotriazole. This derivative could then be reacted with a strained alkyne to form the triazole linkage. While less common in materials synthesis compared to CuAAC, SPAAC provides a powerful bioorthogonal tool, and its principles are directly applicable for conjugating the benzotriazole core to other molecules when metal catalysts must be avoided. nih.gov
Table 2: Comparison of Cycloaddition Strategies for Derivatization
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Alkyne Type | Terminal Alkyne | Strained Cycloalkyne |
| Catalyst | Copper(I) required | None (metal-free) |
| Reaction Conditions | Ambient temperature, aqueous or organic solvents | Ambient temperature |
| Key Advantage | High efficiency, readily available starting materials, strict regioselectivity. jetir.org | Bioorthogonal (no toxic catalyst), fast kinetics. |
| Consideration | Catalyst must be removed from the final product. | Strained alkynes can be complex and costly to synthesize. nih.gov |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Click Chemistry Paradigms
Regioselective Synthesis of Substituted 1,2,3-Triazoles
Regioselectivity is a critical aspect in the synthesis of substituted 1,2,3-triazoles, including benzotriazoles, as it dictates the precise placement of functional groups on the heterocyclic ring, which in turn influences the molecule's properties. Various strategies have been developed to control the outcome of triazole-forming reactions.
One common approach involves the [3+2] cycloaddition of azides with various reaction partners. For instance, the reaction of β-carbonyl phosphonates with azides, facilitated by a cesium carbonate base in DMSO, provides a highly regioselective route to multisubstituted 1,2,3-triazoles. nih.govacs.org This method allows for the synthesis of 1,4-disubstituted, 1,5-disubstituted, and 1,4,5-trisubstituted triazoles in good to excellent yields by controlling the reaction conditions. nih.govacs.org
For benzotriazoles specifically, regioselectivity often pertains to the substitution on the nitrogen atoms (N1 vs. N2). Base-induced N2-selective substitution of N-sulfonyl-1,2,3-triazoles with alkyl halides represents a mild and efficient method for producing N2-substituted triazoles. acs.org This reaction is proposed to proceed via an SN2-like mechanism, which accounts for the high regioselectivity observed. acs.org Similarly, novel approaches for the direct and regioselective synthesis of the more challenging N2-substituted 1,2,3-triazoles have been developed using geminal diazides and organic hydrazines under mild thermolysis. nih.gov
Furthermore, palladium-catalyzed reactions, such as a 1,7-palladium migration followed by cyclization and dealkylation, can produce benzotriazoles with high regioselectivity and in excellent yields. organic-chemistry.org These metal-catalyzed methods provide powerful tools for constructing specifically substituted benzotriazole cores. organic-chemistry.org
Metal-Catalyzed Cross-Coupling Reactions for Benzo[d]nih.govrsc.orgscilit.comtriazole Frameworks
Metal-catalyzed cross-coupling reactions are indispensable tools for constructing the carbon-carbon and carbon-heteroatom bonds necessary for building complex benzotriazole frameworks. rsc.org Benzotriazole and its derivatives can serve as versatile ligands in these reactions, facilitating a range of transformations including Suzuki, Heck, and Sonogashira couplings. rsc.orgresearchgate.net The bidentate nature of the benzotriazole ligand, stemming from the donor ability of its nitrogen atoms, enhances catalytic activity. researchgate.net
Palladium catalysis is particularly prominent in the synthesis of benzotriazole derivatives. For example, Pd(OAc)₂ can catalyze the C-H activation of aryl triazene (B1217601) compounds, followed by an intramolecular amination to yield 1-aryl-1H-benzotriazoles under moderate temperatures. organic-chemistry.org Rhodium catalysis has also been explored; the mechanism of Rh(I)-catalyzed coupling of benzotriazoles and allenes has been investigated, revealing that cationic rhodium species are key to the catalytic cycle and that the reaction can be optimized for lower temperatures and shorter times. nih.gov
These catalytic systems are valued for their efficiency and tolerance of various functional groups, making them suitable for synthesizing a diverse library of benzotriazole-containing molecules. researchgate.netresearchgate.net
Sonogashira Coupling for Extended π-Conjugation Systems
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone reaction for creating extended π-conjugated systems. researchgate.net This is particularly relevant for developing organic materials with specific electronic and optical properties, such as those used in organic light-emitting diodes (OLEDs). mdpi.com
In the context of benzotriazoles, Sonogashira coupling can be used to append acetylenic moieties to the benzotriazole core, thereby extending the π-system. An efficient palladium-catalyzed Sonogashira reaction has been developed using a phosphine-free, air-stable di(1H-benzo[d] nih.govrsc.orgscilit.comtriazol-1-yl)methane as a ligand, operating in the absence of copper and amine co-catalysts. researchgate.net This system effectively couples various aryl halides with terminal alkynes, producing internal arylated alkynes in good to excellent yields. researchgate.net Such methodologies are crucial for synthesizing complex molecules where the benzotriazole unit acts as a key building block in larger conjugated architectures. nih.gov
Stille Coupling Polycondensation in Polymer Synthesis
Stille coupling, a reaction between an organotin compound and an organohalide catalyzed by palladium, is a powerful method for polymer synthesis, particularly for creating π-conjugated polymers. mdpi.comrsc.org This reaction is highly tolerant of various functional groups and can achieve high polymerization rates. rsc.org
A significant application of this method is the synthesis of benzotriazole-containing polymers for use in polymer field-effect transistors (FETs) and other electronic devices. mdpi.comresearchgate.net For instance, copolymers have been synthesized via Stille coupling of 4,7-dibromo-5,6-difluorobenzotriazole with 2,5-bis(trimethylstannyl)thiophene (B1590012) derivatives. mdpi.comresearchgate.net The resulting polymers exhibit desirable semiconducting properties. The reaction mechanism is similar to that of small-molecule Stille coupling, but the stepwise growth of the polymer chain can affect the reactivity of the terminal groups. rsc.org
Below is a table summarizing the synthesis of benzodithiophene–benzotriazole copolymers via Stille coupling.
| Polymer | Electron Acceptor Monomer | Electron Donor Monomer | Resulting Polymer Properties |
| P1 | Benzotriazole | Benzodithiophene | Wavelength of maximum absorption at 578 nm. researchgate.net |
| P2 | Benzotriazole and Benzothiadiazole | Benzodithiophene | Significant red shift in absorption onset to 700 nm. researchgate.net |
| P3 | Benzotriazole and Pyridylthiadiazole | Benzodithiophene | Further red shift in absorption onset to 750 nm. researchgate.net |
This interactive table summarizes the properties of polymers synthesized using Stille polycondensation.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, often leading to significant reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. jocpr.comsemanticscholar.orgrjptonline.org This technology is particularly effective for the synthesis of heterocyclic compounds like 1,2,3-triazoles. researchgate.net
The Cu(I)-catalyzed 1,3-dipolar cycloaddition (click reaction) between alkynes and organic azides to form 1,2,3-triazoles can be performed efficiently under microwave irradiation, achieving higher yields in less time than conventional methods. researchgate.net For example, new 1,2,3-triazole derivatives have been synthesized by reacting 3-(2-bromoacetyl)chromen-2-ones with 4-amino-5-phenyl-4H nih.govrsc.orgnih.govtriazole-3-thiols, where the microwave protocol proved much more efficient. jocpr.com Similarly, multicomponent reactions to form 1,2,4-triazole (B32235) derivatives have been successfully carried out under microwave conditions. rjptonline.org The application of microwave heating provides a rapid and efficient route to these heterocyclic scaffolds, making it an attractive method for library synthesis and drug discovery. semanticscholar.orgias.ac.in
Organocatalytic and Metal-Free Approaches
To avoid potential contamination of products with residual metal catalysts, which is a significant concern in pharmaceutical and materials science applications, organocatalytic and metal-free synthetic methods are highly desirable. rsc.orgresearchgate.net
A notable metal-free approach for the synthesis of benzotriazoles involves a one-pot reaction combining an amine-catalyzed [3+2] cycloaddition with an oxidative aromatization step. nih.govscilit.com This method uses simple, unmodified starting materials like enones and aryl azides with pyrrolidine (B122466) as the catalyst to produce functionalized N-arylbenzotriazoles in good yields and with high selectivity. nih.govscilit.com This organo-click reaction highlights the potential for synthesizing complex heterocyclic systems without the need for transition metals. rsc.org
Another innovative metal-free strategy involves the use of α,α-difluoro-N-tosylhydrazone as a reagent to convert amines into 1,2,3-triazoles. researchgate.net This transformation proceeds with high efficiency and tolerates a wide range of functional groups without requiring transition-metal catalysts, azide reagents, or external oxidants. researchgate.net Such methods represent a greener and more sustainable approach to the synthesis of triazole derivatives. researchgate.net
Cascade and Multicomponent Reactions for Benzo[d]nih.govrsc.orgscilit.comtriazole Scaffolds
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single pot from three or more starting materials. nih.gov These reactions are characterized by high atom economy, selectivity, and convergence, making them powerful tools in modern organic synthesis. nih.govnih.gov
The synthesis of 1,2,3-triazole derivatives is well-suited to MCRs. The "click" reaction, a copper(I)-catalyzed azide-alkyne cycloaddition, is a prime example of an MCR used to generate 1,4-disubstituted 1,2,3-triazoles from organic azides and terminal alkynes. nih.gov This can be performed as a one-pot, three-component reaction starting from a halide, sodium azide, and a terminal alkyne. nih.gov
More complex benzotriazole-containing scaffolds can also be accessed through cascade reactions. For instance, palladium-catalyzed tandem reactions, such as a denitrogenative Heck/Tsuji–Trost reaction of benzotriazoles with 1,3-dienes, have been developed to create intricate molecular architectures. acs.org Base-promoted, metal-free, three-component reactions have also been reported for synthesizing hybrid molecules linking 1,3-diones with 1,2,4-triazoles. rsc.org These advanced, one-pot procedures provide direct and efficient access to diverse benzotriazole scaffolds. acs.org
Reactivity and Chemical Transformations of 4,6-Difluoro-2H-benzo[d]nih.govacs.orgufl.edutriazole
The chemical behavior of 4,6-Difluoro-2H-benzo[d] nih.govacs.orgufl.edutriazole is characterized by the interplay of its two constituent ring systems: the electron-rich triazole moiety and the electron-deficient difluorinated benzene ring. This unique electronic landscape dictates its reactivity towards various chemical transformations, including nucleophilic substitution, derivatization at the triazole nitrogen, and potential rearrangements.
Nucleophilic Substitution Reactions on Fluorinated Benzotriazole Rings
The presence of two fluorine atoms on the benzene ring of 4,6-Difluoro-2H-benzo[d] nih.govacs.orgufl.edutriazole renders the aromatic system susceptible to nucleophilic aromatic substitution (SNAr) reactions. Fluorine is an excellent leaving group in SNAr reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov The triazole ring itself acts as an electron-withdrawing group, further enhancing the electrophilicity of the carbon atoms to which the fluorine atoms are attached.
The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride ion restores the aromaticity of the ring. The positions of the fluorine atoms (4 and 6) are ortho and para to the triazole ring system, which are positions typically activated towards nucleophilic attack.
While specific studies on 4,6-Difluoro-2H-benzo[d] nih.govacs.orgufl.edutriazole are not extensively documented, the reactivity can be inferred from studies on other activated fluoroarenes. nih.govresearchgate.net Common nucleophiles that could be expected to displace the fluorine atoms include alkoxides, phenoxides, thiolates, and amines. The reaction conditions would typically involve a polar aprotic solvent and may or may not require a base, depending on the nucleophile's strength.
It is also plausible that sequential substitution of the two fluorine atoms could be achieved, potentially with control over mono- versus di-substitution by tuning the reaction stoichiometry and conditions. nih.gov The relative reactivity of the 4- and 6-positions would depend on the specific nucleophile and reaction conditions employed.
Derivatization via Triazole Moiety: Acylation and Functionalization
The triazole moiety of 4,6-Difluoro-2H-benzo[d] nih.govacs.orgufl.edutriazole possesses nucleophilic nitrogen atoms that can be readily functionalized. The N-H group of the triazole can be deprotonated by a base to form an anion, which can then react with various electrophiles. This allows for the introduction of a wide range of functional groups, altering the compound's physical and chemical properties.
Acylation:
A common derivatization is N-acylation, which involves the reaction of the benzotriazole with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. arkat-usa.orgscielo.org.mx This reaction typically proceeds readily to yield N-acylbenzotriazoles. These acylated products are often stable, crystalline solids and can serve as versatile acylating agents themselves in subsequent reactions. researchgate.net
A general procedure for the acylation of benzotriazoles involves the use of the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), which activates the carboxylic acid for a facile reaction with the benzotriazole. arkat-usa.org This method is known for its mild conditions and high yields.
Alkylation and Other Functionalizations:
Beyond acylation, the triazole nitrogen can undergo various other functionalization reactions, including alkylation and arylation. nih.gov These reactions typically involve treating the benzotriazole with an appropriate alkyl or aryl halide in the presence of a base. The choice of solvent and base can influence the regioselectivity of the reaction, leading to substitution at either the N-1 or N-2 position of the triazole ring.
The functionalization of the triazole ring is a key strategy for modifying the properties of benzotriazole-containing compounds for various applications. frontiersin.org
Ring Expansion Reactions and Heterocyclic Rearrangements
While specific ring expansion or rearrangement reactions involving 4,6-Difluoro-2H-benzo[d] nih.govacs.orgufl.edutriazole are not well-documented, the benzotriazole core is known to participate in certain rearrangement reactions. One notable example is the Dimroth rearrangement, which has been observed in substituted benzotriazole systems. acs.org This type of rearrangement typically involves the opening of the triazole ring followed by re-closure to form a different isomeric structure.
Another potential transformation is the photolytic or thermolytic extrusion of molecular nitrogen from the triazole ring. nih.gov This process generates a highly reactive diradical intermediate which can then undergo various subsequent reactions, including intramolecular cyclization or rearrangement to form new heterocyclic systems. researchgate.net The presence of the fluorine atoms on the benzene ring could influence the stability and subsequent reaction pathways of such an intermediate.
While speculative for the 4,6-difluoro derivative, these known reactions of the parent benzotriazole system suggest potential avenues for complex heterocyclic synthesis starting from this fluorinated building block.
Supramolecular Assembly and Aggregation Phenomena in Benzo[d]nih.govacs.orgufl.edutriazole Systems
Benzotriazole derivatives are known to participate in supramolecular assembly through various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding. researchgate.net The 4,6-Difluoro-2H-benzo[d] nih.govacs.orgufl.edutriazole molecule possesses several features that would facilitate such interactions.
The N-H group of the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the triazole can act as hydrogen bond acceptors. This can lead to the formation of hydrogen-bonded chains or networks in the solid state.
The aromatic nature of the benzotriazole system allows for π-π stacking interactions between adjacent molecules. The presence of fluorine atoms can influence these interactions. Fluorination can lead to quadrupolar interactions and can affect the electron density of the aromatic ring, thereby modulating the strength and geometry of π-π stacking.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.
The ¹H and ¹³C NMR spectra of fluoro-benzotriazole derivatives are instrumental in confirming the substitution pattern of the benzene (B151609) ring. For 4,6-Difluoro-2H-benzo[d] researchgate.netcalpaclab.comresearchgate.nettriazole, the spectra are influenced by the presence of two fluorine atoms and the tautomerism of the triazole ring.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the triazole ring.
Aromatic Region: The protons on the benzene ring (H-5 and H-7) will appear as multiplets due to coupling with each other (meta-coupling) and with the adjacent fluorine atoms (H-F coupling). The fluorine substitution significantly influences the chemical shifts of these protons, typically shifting them to different frequencies compared to unsubstituted benzotriazole (B28993).
N-H Proton: The N-H proton of the triazole moiety can appear as a broad singlet. Its chemical shift and visibility can be highly dependent on the solvent used and the rate of prototropic exchange. researchgate.net In solvents like DMSO-d₆, which can form hydrogen bonds, this proton is more likely to be observed compared to non-polar solvents like CDCl₃ where rapid tautomerization can lead to signal broadening or disappearance. researchgate.net
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.
Aromatic Carbons: The spectrum will display signals for the six carbons of the benzene ring. The carbons directly bonded to fluorine atoms (C-4 and C-6) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. Other carbons in the ring will show smaller two- or three-bond couplings (²JCF, ³JCF), providing further structural confirmation. nih.gov The chemical shifts are characteristic of a fluorinated aromatic system.
Triazole Carbons: The two carbons of the fused triazole ring (C-3a and C-7a) will also be present, though their signals can sometimes be less intense due to quaternization and longer relaxation times.
It is important to note that benzotriazoles exist as a mixture of rapidly equilibrating 1H and 2H tautomers, which can make the NMR spectra appear as a time-averaged representation at room temperature. researchgate.netipb.pt
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling | Notes |
| ¹H | |||
| Aromatic H | 6.5 - 8.0 | Multiplets (dd, t) due to H-H and H-F coupling | Specific shifts depend on the precise electronic environment. |
| N-H | 7.0 - 14.0 | Broad singlet | Often solvent-dependent; may not be observed due to exchange. researchgate.net |
| ¹³C | |||
| C-F | 150 - 170 | Doublet (large ¹JCF) | Characteristic of carbons directly attached to fluorine. mdpi.com |
| C-H | 95 - 120 | Multiplet (d, dd) due to C-F coupling | Fluorine substitution causes upfield shifts for ortho and para carbons. |
| C (fused) | 125 - 150 | Singlet or small multiplet | Quaternary carbons of the fused ring system. |
Pulse Field-Gradient Spin-Echo (PFGSE) NMR is a powerful technique for studying the translational motion of molecules in solution. By measuring the diffusion coefficients of species, it can provide insights into molecular size, aggregation, and interactions. While specific PFGSE studies on 4,6-Difluoro-2H-benzo[d] researchgate.netcalpaclab.comresearchgate.nettriazole are not widely reported, the technique is applicable to benzotriazole derivatives to investigate their self-association or interaction with other molecules in solution. researchgate.net For example, an increase in molecular aggregation would lead to a slower diffusion rate and a corresponding decrease in the measured diffusion coefficient, signaling the formation of larger entities like dimers or higher-order aggregates. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition.
Molecular Formula and Exact Mass: For 4,6-Difluoro-2H-benzo[d] researchgate.netcalpaclab.comresearchgate.nettriazole (C₆H₃F₂N₃), the calculated exact mass is 155.0295 g/mol . HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very small margin of error (typically < 5 ppm), thus confirming the molecular formula. researchgate.net
Fragmentation Pattern: The mass spectrum of benzotriazole derivatives typically shows a characteristic fragmentation pathway involving the loss of a neutral nitrogen molecule (N₂, 28 Da). This results in a prominent fragment ion corresponding to the formation of a diradical intermediate, which can undergo further rearrangements. researchgate.net The presence of fluorine atoms on the benzene ring will influence the subsequent fragmentation of the aromatic portion of the molecule.
| Parameter | Value | Source of Information |
| Molecular Formula | C₆H₃F₂N₃ | - |
| Molecular Weight | 155.10 g/mol | calpaclab.comchemscene.com |
| Calculated Exact Mass | 155.0295 g/mol | - |
| Primary Fragmentation | Loss of N₂ (28 Da) | Characteristic of benzotriazoles. researchgate.net |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For 4,6-Difluoro-2H-benzo[d] researchgate.netcalpaclab.comresearchgate.nettriazole, key vibrational modes can be assigned to its structural features. nih.gov
N-H Stretch: A broad absorption band typically in the region of 3100-3300 cm⁻¹ corresponds to the N-H stretching vibration of the triazole ring.
C-H Aromatic Stretch: Absorption peaks just above 3000 cm⁻¹ are characteristic of the C-H stretching of the aromatic ring.
C=C Aromatic Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ range are due to the carbon-carbon double bond stretching within the benzene ring.
N=N Stretch: The stretching vibration for the -N=N- group in the triazole ring typically appears in the 1540-1630 cm⁻¹ region. researchgate.net
C-F Stretch: Strong absorption bands in the 1100-1350 cm⁻¹ region are indicative of the carbon-fluorine bond stretching vibrations.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| C-H Aromatic Stretch | 3000 - 3100 | Medium |
| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |
| N=N Stretch | 1540 - 1630 | Medium |
| C-F Stretch | 1100 - 1350 | Strong |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzotriazole derivatives are well-known for their strong absorption of UV radiation, which is why they are often used as UV stabilizers. nih.gov
UV-Vis Absorption: 4,6-Difluoro-2H-benzo[d] researchgate.netcalpaclab.comresearchgate.nettriazole is expected to exhibit strong absorption bands in the UVA and UVB regions of the electromagnetic spectrum (approximately 280-400 nm). nih.govresearchgate.net The absorption is due to π→π* electronic transitions within the conjugated aromatic system. The exact position of the maximum absorption wavelength (λmax) is influenced by the solvent polarity and the specific substitution pattern on the benzotriazole core. nih.govmdpi.com
Photoluminescence: While many benzotriazole-based UV absorbers are designed to dissipate absorbed energy non-radiatively (e.g., through heat), some derivatives can exhibit fluorescence. hud.ac.ukrsc.org If 4,6-Difluoro-2H-benzo[d] researchgate.netcalpaclab.comresearchgate.nettriazole is luminescent, its emission spectrum would typically be Stokes-shifted to a longer wavelength relative to its absorption maximum. The study of its photoluminescent properties is relevant for potential applications in organic electronics and sensor technology. mdpi.com
Microscopic Techniques for Morphological Characterization of Aggregates
The morphology of aggregates formed by derivatives of 2H-benzo[d] mdpi.comnih.govresearchgate.nettriazole is significantly influenced by the nature of their peripheral substituents. mdpi.comresearchgate.net This has been demonstrated through the use of advanced microscopic techniques, which reveal distinct self-assembled structures in the solid state. researchgate.net
Scanning Electron Microscopy (SEM) of Self-Assembled Structures
Scanning Electron Microscopy (SEM) has been instrumental in elucidating the supramolecular architectures of 2H-benzo[d] mdpi.comnih.govresearchgate.nettriazole derivatives. researchgate.net While these molecules may not show a tendency for aggregation in solution, they form organized structures in the solid state. researchgate.net The specific morphology of these aggregates is highly dependent on the functional groups attached to the benzotriazole core. researchgate.net
Research on various T-shaped 2H-benzo[d] mdpi.comnih.govresearchgate.nettriazole derivatives has shown a clear structure-morphology relationship. researchgate.net For example, methoxy-substituted benzotriazoles have been observed to self-assemble into thick, crystalline, needle-like structures. researchgate.net In contrast, the unsubstituted parent benzotriazole molecules form aggregates with a distinct flower-like morphology. researchgate.net The formation of organized supramolecular aggregates is often achieved using slow diffusion techniques, with a suitable solvent and a variety of non-solvents like methanol, hexane, or acetonitrile. mdpi.com
While direct SEM analysis of 4,6-Difluoro-2H-benzo[d] mdpi.comnih.govresearchgate.nettriazole is not detailed in the available research, the established influence of substituents on related compounds suggests that the fluorine atoms at the 4 and 6 positions would direct a specific and unique morphology of its self-assembled structures. The high electronegativity and potential for intermolecular interactions of the fluorine atoms would likely lead to distinct crystalline habits. Further studies focusing on various substituted derivatives have produced aggregates with single-crystal structures, smooth surfaces, and flat end facets, which were then selected for further studies on their properties. mdpi.com
The table below summarizes the observed morphologies for different substituted 2H-benzo[d] mdpi.comnih.govresearchgate.nettriazole derivatives as characterized by SEM.
Table 1. Observed Morphologies of Substituted 2H-benzo[d] mdpi.comnih.govresearchgate.nettriazole Aggregates via SEM
| Substitution Pattern | Observed Morphology |
|---|---|
| Methoxy-substituted | Thick, crystalline needle-like structures researchgate.net |
Theoretical and Computational Investigations
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and geometry of molecules. arabjchem.org For benzotriazole (B28993) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p), are employed to determine optimized molecular geometries and electronic properties. nih.govmdpi.com These calculations help in establishing fundamental structure-property relationships. nih.gov
The optimization process aims to find the minimum energy conformation of the molecule. For derivatives of 2H-benzo[d] arabjchem.orgresearchgate.netnih.govtriazole, theoretical calculations have shown that the benzotriazole core and its substituents are often nearly coplanar, which is a desirable feature for effective π-conjugation. nih.gov The introduction of fluorine atoms at the 4 and 6 positions is expected to influence the electronic distribution and geometry of the benzotriazole ring system due to their high electronegativity.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. dergipark.org.tr
Table 1: Representative Frontier Molecular Orbital Energies for a Triazole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -0.26751 |
| LUMO | -0.18094 |
| Energy Gap (ΔE) | -0.08657 |
Note: Data presented is for a representative triazole derivative as found in the literature and is intended for illustrative purposes. nih.gov Specific values for 4,6-Difluoro-2H-benzo[d] arabjchem.orgresearchgate.netnih.govtriazole would require dedicated computational studies.
DFT calculations are also employed to simulate spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netbohrium.com Theoretical vibrational frequencies can be calculated and compared with experimental data to aid in the assignment of spectral bands. kbhgroup.in Similarly, theoretical NMR chemical shifts can be computed to support the structural characterization of the molecule. nih.gov
For complex molecules, computational spectroscopy is an invaluable tool for interpreting experimental spectra and confirming the molecular structure. The calculated spectra for derivatives of 1,2,3-triazole have shown good agreement with experimental findings. researchgate.net
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions with their environment. researchgate.netnih.gov These simulations can provide insights into intermolecular forces, such as hydrogen bonding and π-stacking, which are crucial for understanding the properties of materials in the solid state and in solution. researchgate.net
For triazole derivatives, MD simulations can be used to investigate their conformational dynamics and interactions with solvents or biological macromolecules. nih.govnih.gov The presence of nitrogen atoms in the triazole ring makes them capable of forming hydrogen bonds, which can significantly influence their physical and biological properties. researchgate.net
Structure-Property Relationship Studies via Computational Chemistry
Computational chemistry plays a vital role in establishing relationships between the molecular structure of a compound and its macroscopic properties. nih.govmdpi.com For benzotriazole derivatives, theoretical studies have linked properties like planarity and intramolecular charge transfer (ICT) to their potential as p-type semiconductors in organic field-effect transistors. nih.gov
By systematically modifying the structure of 4,6-Difluoro-2H-benzo[d] arabjchem.orgresearchgate.netnih.govtriazole in silico and calculating the resulting electronic and optical properties, researchers can predict how structural changes will affect its performance in various applications. This predictive capability accelerates the design of new materials with desired functionalities.
Computational Studies of Reaction Mechanisms and Energetics
Computational chemistry can elucidate the mechanisms of chemical reactions, providing insights into transition states and reaction energetics. nih.govnih.gov For the synthesis of 1,2,3-triazole derivatives, a common method is the 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. nih.govnih.gov
Theoretical studies can model this reaction pathway to understand the regioselectivity and to predict the activation energies for different synthetic routes. nih.gov This information is valuable for optimizing reaction conditions to improve yields and selectivity. For instance, computational analysis can help explain the preference for the formation of certain isomers.
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov It is widely used in drug discovery to predict the binding affinity and interaction mode of a ligand with a biological target, such as a protein or nucleic acid. mdpi.comijper.org
Derivatives of 1,2,3-triazole have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. mdpi.comnih.govresearchgate.net These studies involve docking the triazole derivative into the active site of a target protein to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. The docking scores provide an estimate of the binding affinity. researchgate.net While specific docking studies for 4,6-Difluoro-2H-benzo[d] arabjchem.orgresearchgate.netnih.govtriazole were not detailed in the provided results, the general approach is applicable to assess its potential biological activity.
Table 2: Representative Molecular Docking Results for Triazole Derivatives with a Target Protein
| Compound | Docking Score (kcal/mol) | Interacting Residues |
| Derivative A | -8.2 | His94, Thr200, Gln71 |
| Derivative B | -8.1 | Gln92, Val130, Asp131 |
Note: This table presents illustrative data for representative triazole derivatives from the literature to demonstrate the type of information obtained from molecular docking studies. nih.gov
Research Applications and Derivatives
Applications in Medicinal Chemistry Research (Non-Clinical Pharmacological Profiles)
The benzotriazole (B28993) scaffold is a versatile core structure that has been extensively modified to develop novel bioactive compounds and drug candidates. nih.govgsconlinepress.com Its derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and enzyme-inhibiting properties. ijrrjournal.comwjpps.com The presence of fluorine in the benzotriazole ring is of particular interest as it can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced therapeutic effects. nih.gov
Antimicrobial Research: Antibacterial and Antifungal Investigations
Benzotriazole derivatives have been a subject of extensive research for their antimicrobial properties. jrasb.comijpsjournal.com Modifications on the benzotriazole ring, such as the introduction of electron-withdrawing groups like halogens, have been shown to significantly boost antibacterial efficacy. jrasb.com
Antibacterial Investigations: Research on related fluorinated compounds has demonstrated notable antibacterial activity. For instance, a series of novel benzoylurea (B1208200) derivatives containing a 2,6-difluorobenzamide (B103285) moiety were synthesized and showed activity against various bacterial strains. mdpi.com While specific studies on 4,6-Difluoro-2H-benzo[d] jrasb.comijpsjournal.comresearchgate.nettriazole are limited, the general findings for fluorinated benzazoles suggest potential for this compound and its derivatives. For example, some fluorine-containing pyrazole (B372694) derivatives have emerged as promising antibacterial agents, inhibiting the growth of bacterial strains with significant minimum inhibitory concentration (MIC) values. researchgate.net
Antifungal Investigations: The benzotriazole structure is a key component in several antifungal agents. nih.gov The bioisosteric replacement of a triazole ring with a benzotriazole ring in known antifungal drugs like fluconazole (B54011) has been explored to develop new derivatives with improved potency. hilarispublisher.com Studies on 5,6-disubstituted benzotriazole derivatives have shown that the introduction of small hydrophobic groups, such as chlorine and methyl groups, can lead to potent activity against both Candida and Aspergillus species. nih.gov For example, certain fluconazole analogs with a methyl-substituted benzotriazole ring exhibited superior antifungal activity against Aspergillus niger compared to fluconazole itself. hilarispublisher.com
Table 1: Examples of Antimicrobial Activity of Related Fluorinated and Benzotriazole Compounds
| Compound Class | Target Organism | Activity/Metric |
|---|---|---|
| Fluconazole analog with 5-methylbenzotriazole | Aspergillus niger | MIC = 12.5 µg/mL |
| 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole | Bacillus subtilis | MIC = 62.5-125 µg/mL |
| Benzoylurea derivatives with 2,6-difluorobenzamide | Rhizoctonia solani | EC50 = 5.21 µg/mL |
MIC: Minimum Inhibitory Concentration, EC50: Half maximal effective concentration.
Anticancer Research: Mechanistic Insights and Pre-clinical Models
Benzotriazole derivatives are a well-established class of compounds with significant potential as anticancer agents. researchgate.netnih.gov They are considered a "privileged scaffold" in medicinal chemistry for the development of novel bioactive compounds. nih.gov Some benzotriazole-based compounds, such as vorozole, have been used in clinical therapy. wjpps.comresearchgate.net The anticancer activity of these derivatives is often attributed to their ability to inhibit key enzymes involved in tumor growth and progression, such as protein kinase CK2. ijrrjournal.com
The introduction of fluorine into the benzothiazole (B30560) ring, a related benzazole, has been shown to increase cytotoxic activity. nih.gov While direct preclinical studies on 4,6-Difluoro-2H-benzo[d] jrasb.comijpsjournal.comresearchgate.nettriazole are not widely reported, research on other benzotriazole derivatives provides insights into their potential mechanisms. For example, certain benzotriazole derivatives have been found to exhibit potent anticancer activity against a wide range of human tumor cell lines. researchgate.net Some compounds have shown significant growth inhibition of colon cancer cell lines. researchgate.net Additionally, benzotriazole derivatives have been investigated as inhibitors of tubulin polymerization, a key mechanism for inducing apoptosis in cancer cells. gsconlinepress.com
Table 2: Anticancer Activity of Selected Benzotriazole Derivatives
| Compound Derivative | Cancer Cell Line | Activity Metric |
|---|---|---|
| Benzotriazole N-acylarylhydrazone hybrid | Colon HT-29 | 86.86% cell growth inhibition |
| Benzotriazole derivative with 2-thienyl scaffold | Cervical HeLa | IC50 = 59.72 µM |
| Benzotriazole with imidazol-2-thione | Various cancer cell lines | Inhibition of tubulin polymerization |
IC50: Half maximal inhibitory concentration.
Antiviral and Antitubercular Research
The benzotriazole scaffold has been explored for its potential in developing antiviral and antitubercular agents. ijrrjournal.comopenmedicinalchemistryjournal.com
Antiviral Research: Several studies have reported the antiviral activities of benzotriazole derivatives against a spectrum of RNA and DNA viruses. openmedicinalchemistryjournal.comnih.gov Research has shown that benzotriazoles bearing chlorine atoms on the benzene (B151609) ring are active against viruses such as Bovine Viral Diarrhea Virus (BVDV) and human Respiratory Syncytial Virus (hRSV). openmedicinalchemistryjournal.com A number of benzo[d] jrasb.comijpsjournal.comresearchgate.nettriazol-1(2)-yl derivatives have demonstrated selective antiviral activity against Coxsackievirus B5, with EC50 values in the micromolar range. nih.gov The presence of halogen substituents on the benzotriazole scaffold appears to be important for antiviral activity. openmedicinalchemistryjournal.com
Antitubercular Research: Benzotriazole derivatives have also been investigated for their antimycobacterial activity. nih.gov Some amide benzotriazole derivatives synthesized from a sydnone (B8496669) fragment have been reported to display good antitubercular activities. gsconlinepress.com The introduction of a nitrobenzylsulfenyl group and halogen atoms to the benzimidazole (B57391) core, a related structure, has been shown to enhance biological activity against mycobacteria. nih.gov
Table 3: Antiviral and Antitubercular Activity of Benzotriazole Derivatives
| Compound Class | Target | Activity/Metric |
|---|---|---|
| Benzo[d] jrasb.comijpsjournal.comresearchgate.nettriazol-1(2)-yl derivatives | Coxsackievirus B5 | EC50 = 6 - 18.5 µM |
| Chloro-substituted benzotriazoles | BVDV and hRSV | Active |
| Amide benzotriazole derivatives from sydnone | Mycobacterium tuberculosis | Good antitubercular activity |
EC50: Half maximal effective concentration.
Neurodegenerative Disease Research: Cholinesterase Inhibition Studies
Cholinesterase inhibitors are a primary therapeutic strategy for managing the symptoms of neurodegenerative diseases like Alzheimer's disease. researchgate.netmdpi.com Research into novel inhibitors has explored various heterocyclic scaffolds, including triazoles. nih.gov
Derivatives of 2-amino-4,6-dimethylpyridine (B145770) have been identified as moderately active inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov More specifically, thienobenzo-triazole derivatives have demonstrated very good inhibition of BChE, with some compounds showing IC50 values several times lower than the standard drug galantamine. nih.gov The substituents on the triazole unit, such as 3-fluorobenzyl, 3-methoxybenzyl, and 3-chlorobenzyl groups, were found to be effective. nih.gov This suggests that fluorinated benzotriazole derivatives could be promising candidates for cholinesterase inhibition.
Table 4: Cholinesterase Inhibition by Related Triazole Derivatives
| Compound Class | Enzyme | Inhibition (IC50) |
|---|---|---|
| Thienobenzo-triazole with 3-fluorobenzyl | Butyrylcholinesterase (BChE) | 3-4 times lower than galantamine |
| Naphtho[1,2-d] jrasb.comresearchgate.netoxazole analog | Acetylcholinesterase (AChE) | 58 nM |
IC50: Half maximal inhibitory concentration.
Enzyme Inhibition Studies (e.g., α-Glucosidase)
Benzotriazole derivatives have been evaluated for their inhibitory activity against various enzymes, including α-glucosidase, which is a key target in the management of type 2 diabetes. nih.gov
A study on a series of benzotriazole derivatives showed moderate to good inhibitory activity against both α-glucosidase and α-amylase. nih.gov Compounds with chloro substitutions on the aryl ring were found to be the most active. Molecular docking studies revealed that these chloro substitutions play a crucial role in the binding interactions with the enzymes. The kinetic studies indicated a non-competitive mode of inhibition against α-glucosidase. nih.gov This highlights the potential of substituted benzotriazoles as enzyme inhibitors.
Table 5: α-Glucosidase and α-Amylase Inhibition by Benzotriazole Derivatives
| Compound Derivative | Enzyme | Inhibition (IC50) |
|---|---|---|
| Chloro-substituted benzotriazole | α-Glucosidase | 2.00 - 5.6 µM |
| Chloro-substituted benzotriazole | α-Amylase | 2.04 - 5.72 µM |
IC50: Half maximal inhibitory concentration.
Antiparasitic Research: Antimalarial and Antileishmanial Potentials
Benzotriazole and its derivatives have been investigated for their activity against various parasites. researchgate.netresearchgate.net
Antimalarial Research: While specific studies on the antimalarial activity of 4,6-Difluoro-2H-benzo[d] jrasb.comijpsjournal.comresearchgate.nettriazole are scarce, the broader class of benzazoles has shown promise. For instance, benzothiazole derivatives, which are structurally related, have been explored as antimalarial agents. nih.gov
Antileishmanial Research: The benzotriazole scaffold has been considered in the design of antiparasitic agents. researchgate.net Isothiocyanato-substituted benzoxazoles, another related benzazole, have demonstrated nematocidal activity in preclinical models. nih.gov Although direct evidence for the antileishmanial potential of 4,6-Difluoro-2H-benzo[d] jrasb.comijpsjournal.comresearchgate.nettriazole is limited, the known antiparasitic activities of the benzotriazole core suggest that it could be a worthwhile area for future investigation. researchgate.net
Structure-Activity Relationship (SAR) Studies and Molecular Hybridization Strategies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making targeted structural modifications. The 1,2,3-triazole ring system is a well-established pharmacophore and a versatile linker in creating new molecular entities. researchgate.net In SAR studies, the 4,6-difluorobenzotriazole core can be systematically modified to probe interactions with biological targets. The strong electron-withdrawing nature of the fluorine atoms can significantly alter the acidity, lipophilicity, and metabolic stability of a molecule, providing crucial data points for developing more potent and selective agents. researchgate.net
| Strategy | Description | Role of 4,6-Difluoro-2H-benzo[d] smolecule.comnih.govcalpaclab.comtriazole |
| Structure-Activity Relationship (SAR) | Systematic modification of a molecule to determine which structural features are responsible for its biological activity. | The difluoro-benzotriazole core serves as a rigid scaffold whose electronic properties can be finely tuned. Fluorine atoms act as probes for hydrogen bonding and electrostatic interactions. |
| Molecular Hybridization | Combining two or more pharmacophores into a single molecule to create a new compound with enhanced or multiple activities. | Acts as a key pharmacophore or a linker unit. Its electron-deficient nature can influence the properties of the entire hybrid molecule. researchgate.netnih.gov |
Applications in Advanced Materials Science
The 2H-benzo[d] smolecule.comnih.govcalpaclab.comtriazole (BTz) scaffold is recognized as a multifunctional and highly tunable moiety in materials science. mdpi.comdntb.gov.ua Its inherent electron-accepting character, ability to self-assemble, and facile functionalization make it an excellent candidate for a wide range of applications. mdpi.com The incorporation of fluorine atoms, as in 4,6-Difluoro-2H-benzo[d] smolecule.comnih.govcalpaclab.comtriazole, further enhances its electron-deficient properties, making it particularly suitable for use in organic electronics and photonics. smolecule.com
Organic Electronics and Photonic Devices: Design and Fabrication
Derivatives of 2H-benzo[d] smolecule.comnih.govcalpaclab.comtriazole are increasingly utilized in the development of organic electronic devices due to their semiconducting properties. nih.gov The BTz core functions as an effective electron acceptor, which is a critical component in creating donor-acceptor (D-A) type architectures. mdpi.com These architectures facilitate intramolecular charge transfer (ICT), a key process for the functioning of many organic electronic devices. The planarity of the molecular backbone and the degree of π-conjugation are crucial factors that influence charge mobility and device performance. nih.govrsc.org
In the field of organic photovoltaics (OPVs), particularly in bulk heterojunction (BHJ) solar cells, materials with strong electron-accepting capabilities are essential. The performance of these devices relies on the efficient generation and separation of charge carriers at the interface between an electron-donating material and an electron-accepting material. The 4,6-difluorobenzotriazole unit, with its pronounced electron-deficient character, is a promising building block for non-fullerene acceptors (NFAs). researchgate.net Incorporating this moiety into the molecular structure of an acceptor material can lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which is advantageous for achieving higher open-circuit voltages in solar cell devices. researchgate.net While specific device data for 4,6-difluorobenzotriazole itself is emerging, related triazole-containing materials have been successfully integrated into solar cells. researchgate.net
The 2H-benzo[d] smolecule.comnih.govcalpaclab.comtriazole core has been successfully used to construct p-type semiconductors for Organic Field-Effect Transistors (OFETs). nih.govrsc.org In Donor-π-Acceptor-π-Donor (D-π-A-π-D) structures where BTz serves as the central acceptor (A), the planarity of the molecule and efficient intramolecular charge transfer are critical for achieving good semiconductor performance. nih.govresearchgate.net These materials have been tested in top-contact/bottom-gate thin film transistor architectures, demonstrating their potential for use in low-cost and flexible organic circuits. nih.govmdpi.com
In the context of Organic Light-Emitting Diodes (OLEDs), triazole derivatives are known to be effective electron-transporting and hole-blocking materials. researchgate.net The high electron affinity of the 4,6-difluorobenzotriazole moiety makes it well-suited for these roles. By facilitating the transport of electrons to the emissive layer while simultaneously blocking the passage of holes, these materials help to confine charge recombination within the desired layer, thereby increasing the efficiency of the OLED. researchgate.netnih.gov
| Device | Role of 4,6-Difluoro-2H-benzo[d] smolecule.comnih.govcalpaclab.comtriazole Moiety | Key Properties |
| Organic Photovoltaic (OPV) Cells | Electron-acceptor component in non-fullerene acceptors (NFAs). | Strong electron-withdrawing nature, ability to lower LUMO energy level. researchgate.net |
| Organic Field-Effect Transistors (OFETs) | Central electron-acceptor core in p-type semiconductor materials. nih.govrsc.org | Promotes intramolecular charge transfer, contributes to planar molecular structures for better charge mobility. nih.gov |
| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting and hole-blocking layer material. researchgate.net | High electron affinity, good charge carrier mobility. |
Optical Waveguide Applications and Tunable Emission
Derivatives of 2H-benzo[d] smolecule.comnih.govcalpaclab.comtriazole have demonstrated the ability to self-assemble into highly organized micro- or nanostructures, such as ribbons and needles. nih.govmdpi.com These supramolecular aggregates can function as active optical waveguides, capable of guiding and propagating light. mdpi.comresearchgate.net The incident light can be conducted through the crystalline structures and emitted at their ends. mdpi.com
A key feature of these materials is the ability to achieve tunable emission. mdpi.com The color of the light emitted by the waveguides can be modified by making chemical alterations to the benzotriazole core. nih.gov This tunability stems from the modification of the HOMO-LUMO energy gap of the molecule. By attaching different electron-donating or electron-withdrawing groups, the electronic structure can be precisely engineered, resulting in a predictable shift in the emission wavelength. nih.gov The presence of the 4,6-difluoro substitution provides a baseline of a wide energy gap, which can then be further tuned for specific photonic applications.
Two-Photon Absorption (TPA) Materials
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. Materials with high TPA cross-sections are in demand for applications such as 3D microfabrication, optical data storage, and bio-imaging. mdpi.com The 2H-benzo[d]1,2,3-triazole (BTz) moiety has been identified as a promising component for the design of TPA-active chromophores. mdpi.com Theoretical and experimental studies on other triazole-based systems have shown that incorporating such electron-deficient rings into quadrupolar or octupolar molecular designs can significantly enhance TPA properties. lanl.gov The 4,6-difluoro-2H-benzo[d] smolecule.comnih.govcalpaclab.comtriazole unit can serve as the core or a branch of a larger TPA molecule, where its electronic properties contribute to the large transition dipole moments required for efficient two-photon absorption. lanl.gov
Functional Polymers and Dendrimers incorporating Benzo[d]mdpi.comresearchgate.netresearchgate.nettriazole Units
The benzotriazole moiety, particularly its fluorinated derivatives like 5,6-difluorobenzotriazole, is a key building block in the synthesis of functional polymers, especially π-conjugated polymers for optoelectronic applications. mdpi.comresearchgate.net These polymers often feature a donor-acceptor (D-A) architecture, where the electron-deficient (acceptor) benzotriazole unit is copolymerized with various electron-rich (donor) units. mdpi.commdpi.com The inclusion of two fluorine atoms on the benzotriazole core effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer. mdpi.com This electronic modification is crucial for applications in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). mdpi.comunc.edumdpi.com
Several synthetic strategies are employed to create these polymers, including Stille coupling, Suzuki-Miyaura coupling, and direct C-H cross-coupling polycondensation. mdpi.commdpi.com The latter is advantageous as it avoids pre-functionalization of monomers, offering a more straightforward route to π-conjugated polymers. mdpi.comnih.gov Researchers have successfully synthesized a variety of D-A type conjugated polymers by reacting 5,6-difluorobenzotriazole with different thiophene (B33073) derivatives, such as 3-octylthiophene (B1296729) and 2,2'-bithiophene. mdpi.comresearchgate.net
The properties of these polymers are highly tunable. For instance, benzotriazole-based polymers have been developed as both donor and acceptor materials in non-fullerene organic solar cells. mdpi.com By pairing them with suitable acceptors or donors, high power conversion efficiencies have been achieved. researchgate.net In one study, two narrow-bandgap polymer acceptors, PTz-BO and PTz-C11, were synthesized using a benzotriazole-based core, leading to all-polymer solar cells with efficiencies of up to 16.58% and a high short-circuit current density (Jsc) over 25 mA cm⁻². researchgate.net For OLED applications, polymers incorporating 5,6-difluorobenzotriazole have demonstrated promising green and red luminescence. mdpi.com
Below is a table summarizing the properties of representative polymers incorporating difluorobenzotriazole (B13908489) units.
| Polymer Name | Donor Unit | Acceptor Unit | Synthesis Method | Application | Max. EQE (%) | Ref |
| P1 | 3-octylthiophene | 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole | Pd-catalyzed direct C-H cross-coupling | OLED | 0.07 (Green) | mdpi.com |
| P2 | 2,2'-bithiophene | 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole | Pd-catalyzed direct C-H cross-coupling | OLED | 0.14 (Red) | mdpi.com |
| PTz-BO | PBDB-T | Benzotriazole-based core | Not specified | All-Polymer Solar Cell | 16.58 (Ternary) | researchgate.net |
| PBDTDTBTz | Benzodithiophene | Benzotriazole | Stille Coupling | Polymer Solar Cell | 1.7 | |
| Nap-UD-SiBTA | Alkoxynaphthylthiophene | Benzotriazole with siloxane side chains | Stille Polymerization | Non-fullerene OSC | Not specified | tandfonline.com |
EQE: External Quantum Efficiency; OSC: Organic Solar Cell
Sensing Materials and Fluorosensing Applications
The inherent electronic and photophysical properties of the benzotriazole scaffold make it an excellent candidate for the development of sensing materials, particularly for fluorosensing applications. The introduction of fluorine atoms can further enhance these properties.
A significant advancement in this area is the development of a new class of stable, four-coordinated benzotriazole-borane (BTAB) compounds. researchgate.netnih.govrsc.org These polycyclic N–B heterocycles are synthesized via a gold-catalyzed alkyne hydroboration, with 1,2,3-benzotriazoles being identified as the critical building block for the reaction. nih.govrsc.org The resulting BTABs exhibit strong and tunable fluorescence emission, with emission maxima (λmax) ranging from 465 nm to 561 nm. nih.govnsf.gov
Key features of these benzotriazole-borane sensors include:
High Stability: The compounds show remarkable stability towards acid (1 N HCl), base (1 N NaOH), high temperatures (100 °C for 24h), and photo-irradiation (254 nm and 365 nm for 24h). nih.govnsf.gov
High Yield Synthesis: The synthesis process is highly efficient, providing the desired N-B cycles in excellent yields, up to 90%. researchgate.netnih.govrsc.org
Tunable Fluorescence: The emission properties can be modulated, which is a critical feature for developing specific fluorescent probes. researchgate.netnih.govrsc.org
These characteristics make BTABs promising new fluorophores and molecular probes for a variety of chemical and biological applications. researchgate.netnih.govrsc.orgnih.gov The combination of a straightforward, scalable synthesis, excellent stability, and strong, tunable fluorescence positions them as valuable tools for future sensing technologies. nih.gov
| Compound Class | Synthesis Method | Key Features | Potential Application | Ref |
| Benzotriazole-Boranes (BTABs) | Gold-catalyzed alkyne hydroboration | Strong, tunable fluorescence (465-561 nm), high stability (acid, base, heat, light), high yield (up to 90%) | Fluorescent probes for chemical and biological sensing | nih.govrsc.orgnsf.gov |
Ligands in Coordination Chemistry for Transition Metal Complexes
Benzotriazole and its derivatives are highly effective ligands in coordination chemistry due to the presence of three nitrogen atoms in the triazole ring, which can act as electron donors to connect with metal ions. bohrium.comresearchgate.net This versatility allows for the construction of a wide array of structures, from discrete polynuclear coordination clusters to extended one-, two-, or three-dimensional coordination polymers (CPs) and metal-organic frameworks (MOFs). bohrium.commanchester.ac.uk
The coordination capabilities of benzotriazole-based ligands have been explored with various transition metals, including cobalt(II), copper(II), zinc(II), and palladium(II). manchester.ac.uk The resulting structures are highly dependent on synthetic parameters such as temperature, solvent, and metal-to-ligand ratio. manchester.ac.uk For instance, studies using flexible benzotriazole-based ligands with cobalt(II) salts have yielded a large variety of structures, including 0D dimers and 1D/2D coordination polymers. manchester.ac.uk
The incorporation of fluorine atoms into the benzotriazole ligand, as in 4,6-difluoro-2H-benzo[d] mdpi.comresearchgate.netresearchgate.nettriazole, can significantly influence the properties of the resulting metal complexes. Fluorination can enhance the stability of MOFs and increase their hydrophobicity. rsc.orgresearchgate.net The presence of polar C-F bonds can also create stronger interactions with certain guest molecules, which is beneficial for applications in gas sorption and separation. rsc.orgresearchgate.net
Benzotriazole-based ligands can function either as the primary building block or as a secondary co-ligand that links other structural units. bohrium.com This adaptability, combined with its thermal stability and strong electron-donating and -accepting properties, makes benzotriazole a sustainable and cost-effective ligand for facilitating various metal-catalyzed coupling reactions. rsc.org
Applications in Agrochemical Research and Development
Triazole compounds are a well-established class of agrochemicals, widely used as fungicides and herbicides. rjptonline.org The 1,2,4-triazole (B32235) moiety, in particular, is a core component of many commercial products. While research specifically detailing the agrochemical applications of 4,6-Difluoro-2H-benzo[d] mdpi.comresearchgate.netresearchgate.nettriazole is limited, the structural features of this compound suggest significant potential in this field.
The introduction of fluorine atoms into active molecules is a common strategy in agrochemical design to enhance biological activity. chimia.ch Fluorination can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes. nih.gov Studies on other fluorinated 1,2,4-triazole derivatives have demonstrated notable herbicidal activity. nih.gov For example, certain fluorinated triazoles have shown significant growth inhibition against weed species like Brassica campestris. nih.gov In some cases, the introduction of a fluorine atom into a heterocyclic system has led to a dramatic increase in herbicidal efficacy. chimia.ch
Given that fluoroquinolone derivatives, which also contain fluorine, have been investigated for their herbicidal properties by targeting plant DNA gyrase, it is plausible that fluorinated benzotriazoles could exhibit similar or novel modes of action. researchgate.netbiorxiv.org The benzotriazole scaffold itself is known to be biologically active, and its derivatives have been explored for a range of applications, including as plant growth regulators. Therefore, 4,6-Difluoro-2H-benzo[d] mdpi.comresearchgate.netresearchgate.nettriazole represents a promising lead structure for the development of new herbicides, fungicides, or other plant protection agents. smolecule.com
Role as Versatile Building Blocks and Synthetic Auxiliaries in Organic Synthesis
Benzotriazole is widely recognized as a versatile and powerful synthetic auxiliary in organic chemistry. lupinepublishers.comresearchgate.netresearchgate.net Its utility stems from a combination of unique properties: it is stable, inexpensive, and can function as both a weak acid and a weak base. lupinepublishers.comresearchgate.net The benzotriazole group can be easily introduced into a molecule and, crucially, can also serve as an excellent leaving group. lupinepublishers.comresearchgate.net
This dual functionality allows benzotriazole to act as an "activator" for numerous chemical transformations. researchgate.net For example, N-acylbenzotriazoles are stable yet highly effective acylating agents, often superior to traditional acid chlorides, and are used in peptide synthesis. lupinepublishers.com
The key roles of benzotriazole as a synthetic auxiliary include:
Activation of Carboxylic Acids: Reacting with carboxylic acids to form N-acylbenzotriazoles, which are excellent intermediates for acylation reactions.
Stabilization of Intermediates: It can stabilize adjacent carbanions or radicals.
Good Leaving Group: The benzotriazolyl anion is a good leaving group, facilitating nucleophilic substitution reactions.
Heterocycle Synthesis: It is extensively used as a building block in the construction of various monocyclic and bicyclic heterocyclic compounds that are otherwise difficult to prepare. lupinepublishers.comnih.govmdpi.com
The presence of fluorine atoms in 4,6-Difluoro-2H-benzo[d] mdpi.comresearchgate.netresearchgate.nettriazole can further modify its reactivity as a synthetic auxiliary. The electron-withdrawing nature of fluorine can influence the acidity of the N-H proton and the stability of the benzotriazolyl anion, potentially enhancing its effectiveness as a leaving group in certain reactions. This makes the difluorinated derivative a valuable tool for synthetic chemists to create complex molecules with specific functionalities. smolecule.com
Future Perspectives and Research Directions
Emerging Synthetic Methodologies for Difluorinated Benzotriazoles
The synthesis of fluorinated heterocycles, including difluorinated benzotriazoles, is a rapidly evolving field. frontiersin.org Traditional methods often require harsh conditions or multi-step processes. Modern research is geared towards developing more efficient, scalable, and regioselective synthetic routes.
Recent advancements include the development of novel methods for creating C-F bonds, which are crucial for synthesizing these compounds. frontiersin.orgnih.gov Researchers are exploring late-stage fluorination techniques that allow for the introduction of fluorine atoms into complex molecules at a later point in the synthetic sequence. This approach is highly valuable for creating libraries of compounds for drug discovery. frontiersin.org Furthermore, new catalytic systems, including those based on transition metals, are being investigated to facilitate the cyclization and functionalization of fluorinated precursors under milder conditions. rsc.org Solvent-free techniques and microwave-assisted synthesis are also gaining traction as they offer advantages in terms of efficiency and environmental impact. gsconlinepress.com The development of unprecedented heteroaromatic systems, such as 2H-thiazolo[4,5-d] nih.govnih.govresearchgate.nettriazole, highlights the continuous innovation in synthetic chemistry that can be applied to create novel benzotriazole (B28993) analogues. rsc.orgnih.govresearchgate.net
Advanced Computational Design of Functional Materials
Computational chemistry has become an indispensable tool for the rational design of novel molecules and for predicting their properties, thereby accelerating the discovery process. bohrium.com For difluorinated benzotriazoles, methods like Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal.
DFT calculations are employed to elucidate the electronic structure, molecular geometry, and reactivity of benzotriazole derivatives. researchgate.netnih.govrsc.org This understanding is critical for designing functional materials, such as semiconductors for organic field-effect transistors (OFETs), where the electronic properties are paramount. rsc.org Molecular docking simulations are extensively used to predict the binding interactions of benzotriazole-based compounds with biological targets like enzymes or receptors. nih.govresearchgate.netacs.org These simulations help in identifying key interactions and guiding the design of more potent and selective inhibitors. For instance, docking studies have been used to understand the binding of benzotriazole derivatives to the colchicine-binding site of tubulin. nih.gov Three-dimensional QSAR (3D-QSAR) studies further refine the design process by correlating the structural features of a series of compounds with their biological activity, leading to predictive models for designing new, more active molecules. nih.govresearchgate.net
Table 1: Application of Computational Methods in Benzotriazole Research
| Computational Method | Application | Key Findings/Purpose | References |
| Density Functional Theory (DFT) | Elucidation of electronic and molecular structures. | Predicts reactivity, electron distribution, and properties for materials science applications. | researchgate.netnih.govrsc.orgnih.gov |
| Molecular Docking | Prediction of ligand-protein interactions. | Identifies binding modes and key interactions with biological targets to guide drug design. | nih.govresearchgate.netacs.org |
| 3D-QSAR | Structure-Activity Relationship studies. | Develops predictive models to design compounds with enhanced biological activity. | nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulation | Analysis of ligand-receptor stability. | Confirms the stability of interactions predicted by molecular docking over time. | nih.gov |
Exploration of Novel Biological Targets and Mechanistic Investigations
Fluorinated benzotriazoles have demonstrated a wide spectrum of biological activities, and future research is aimed at identifying novel therapeutic targets and elucidating their mechanisms of action. nih.govresearchgate.net The antiproliferative properties of these compounds are a particularly active area of investigation.
A novel series of 4'-fluoro-benzotriazole-acrylonitrile derivatives has been identified as potent microtubule-destabilizing agents that inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.govtandfonline.comresearchgate.net The hit compound from this series demonstrated nanomolar antiproliferative activity, induced a G2/M phase cell cycle blockade, and promoted apoptosis. nih.govresearchgate.net Confocal microscopy revealed a collapse of the cytoskeleton in treated cells. nih.govresearchgate.net Mechanistic studies are crucial to understand how these compounds exert their effects. For example, time-of-addition assays and virucidal activity tests have been used to investigate the antiviral mechanism of benzotriazole derivatives, revealing that some compounds act on the early stages of viral infection. researchgate.netnih.gov The antimicrobial and antifungal activities are also being extensively studied, with research focusing on targets like CYP51, an enzyme crucial for fungal cell membrane synthesis. nih.gov
Table 2: Investigated Biological Activities of Fluorinated Benzotriazole Derivatives
| Biological Activity | Investigated Target/Mechanism | Example Compound Class | References |
| Antiproliferative | Microtubule destabilization (Colchicine-binding site) | 4'-fluoro-benzotriazole-acrylonitriles | nih.govtandfonline.comresearchgate.net |
| Antiviral | Inhibition of early stages of viral replication (e.g., attachment) | Various benzotriazole derivatives | researchgate.netnih.govnih.gov |
| Antifungal | Inhibition of Lanosterol 14α-demethylase (CYP51) | Benzotriazole derivatives | nih.gov |
| Antibacterial | Various bacterial targets | Benzotriazole-based β-amino alcohols and oxazolidines | acs.org |
| Enzyme Inhibition | Alpha-glucosidase inhibition | Benzotriazinone carboxamides/sulfonamides | mdpi.comnih.gov |
Integration of 4,6-Difluoro-2H-benzo[d]nih.govnih.govresearchgate.nettriazole in Multifunctional Systems
The development of multifunctional compounds is a key goal in sustainable chemistry and materials science, and the versatile benzotriazole scaffold is an excellent candidate for this purpose. researchgate.net The integration of the 4,6-difluoro-2H-benzo[d] nih.govnih.govresearchgate.nettriazole moiety into larger, multifunctional systems is a promising research direction.
In materials science, donor-acceptor-donor (D-A-D) type compounds based on a 2H-benzo[d] nih.govnih.govresearchgate.nettriazole core have been synthesized and characterized as p-type semiconductors for use in organic field-effect transistors (OFETs). rsc.org The electron-accepting nature of the benzotriazole core, combined with various electron-donating groups, allows for tuning of the material's electronic properties. rsc.org In medicinal chemistry, the benzotriazole core can be linked to other pharmacologically active heterocyclic nuclei to create hybrid molecules with dual or enhanced activity. researchgate.net For example, sulfur/selenium-functionalized benzotriazoles have been investigated as multifunctional antivirals targeting both the Zika and Chikungunya viruses. nih.gov This "scaffold hopping" strategy, where a known active core is replaced or combined with a novel one like a functionalized benzotriazole, is a powerful tool in drug design to create new chemical entities with improved properties. rsc.orgnih.gov
Q & A
Q. What are the common synthetic routes for preparing 4,6-Difluoro-2H-benzo[d][1,2,3]triazole derivatives?
A typical method involves refluxing hydrazide derivatives with DMSO as a solvent under controlled conditions. For example, 2,4-dichlorophenoxyacetic acid hydrazide (3) dissolved in DMSO and refluxed for 18 hours yields triazole derivatives after cooling, filtration, and crystallization (65% yield, m.p. 141–143°C) . Schiff base formation via reactions with substituted benzaldehydes is another route to functionalize the triazole core .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and fluorine coupling effects.
- IR Spectroscopy : To identify functional groups (e.g., NH stretching in triazole rings).
- Mass Spectrometry : For molecular weight validation and fragmentation analysis. Example: IR and NMR data were used to verify the structure of synthesized benzimidazole-triazole hybrids .
Q. What safety protocols are critical when handling this compound derivatives?
- Store in dry, ventilated areas away from heat and sunlight .
- Use PPE (gloves, goggles) to avoid skin/eye contact, as derivatives may cause allergic reactions or toxicity .
- For spills, neutralize with inert absorbents and dispose of as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Variables to optimize:
- Solvent Choice : Polar aprotic solvents like DMSO enhance reactivity in cyclization reactions .
- Catalyst : Palladium or copper catalysts improve cross-coupling efficiency (e.g., Suzuki-Miyaura for aryl substitutions) .
- Reaction Time : Extended reflux durations (e.g., 18–48 hours) ensure complete cyclization . Example: Refluxing tetrazole derivatives with Pd catalysts for 48 hours achieved high-purity products .
Q. How do computational methods like DFT aid in understanding the electronic structure of this compound?
Density Functional Theory (DFT) predicts molecular geometry, frontier orbitals, and electronic transitions. For instance, DFT calculations matched experimental X-ray crystallography data for triazole-thione derivatives, revealing intramolecular charge transfer and stabilization via hydrogen bonding . This approach helps rationalize photophysical properties for optoelectronic applications .
Q. What strategies resolve contradictions in spectral data for triazole derivatives?
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT-calculated chemical shifts) .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
- Elemental Analysis : Verify purity by comparing calculated vs. experimental C/H/N percentages .
Q. How can substituent engineering enhance the photovoltaic performance of this compound-based materials?
- Electron-Deficient Groups : Bromine or fluorine substituents improve electron transport in organic photovoltaics (OPV). For example, 4,7-dibromo-5,6-difluoro derivatives (CAS 1563332-28-4) exhibit tunable bandgaps for OPV applications .
- Alkyl Chain Optimization : Branched alkyl chains (e.g., 2-hexyldecyl) enhance solubility and film morphology in device fabrication .
Q. How to design experiments to evaluate the biological activity of this compound derivatives?
- Schiff Base Synthesis : React triazole amines with aromatic aldehydes to generate bioactive analogs (e.g., antimicrobial or antitumor agents) .
- In Vitro Assays : Use cell viability (MTT) assays and enzyme inhibition studies (e.g., kinase or protease targets) .
- Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., halogens, methoxy groups) and correlate with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
